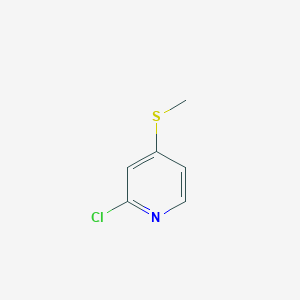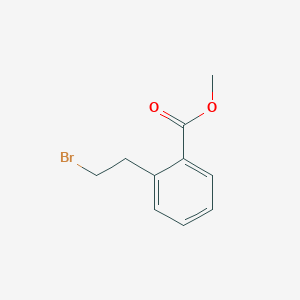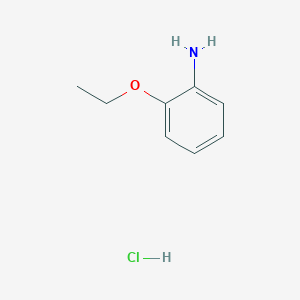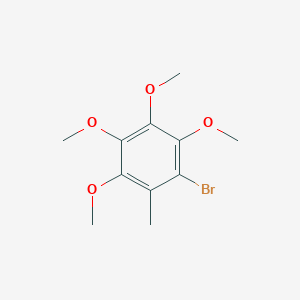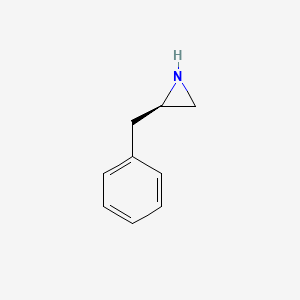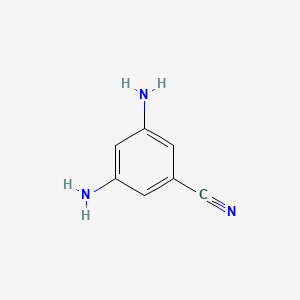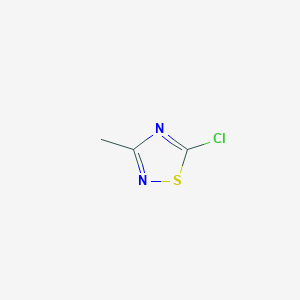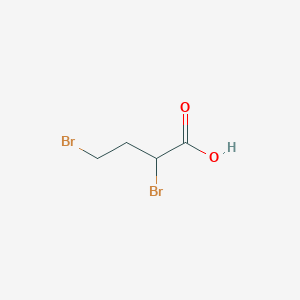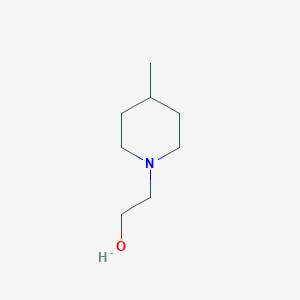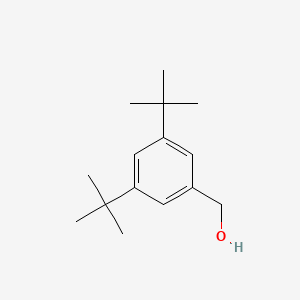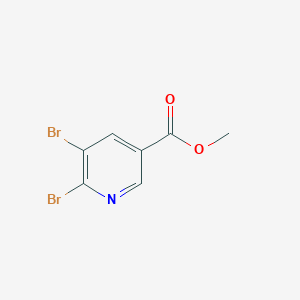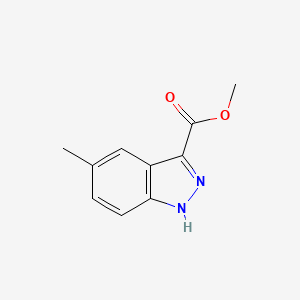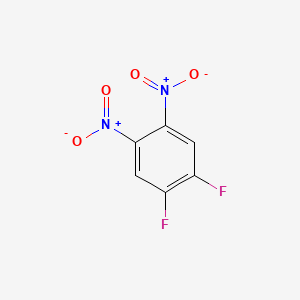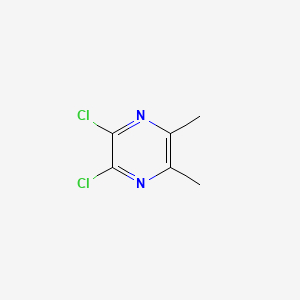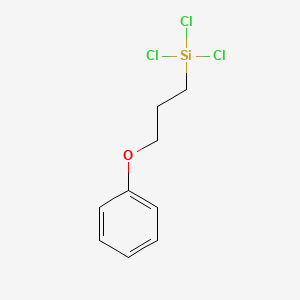
3-Phenoxypropyltrichlorosilane
説明
3-Phenoxypropyltrichlorosilane is a chemical compound with the molecular formula C9H11Cl3OSi . It is a mono-constituent substance and is typically used as a chemical intermediate .
Synthesis Analysis
The synthesis of 3-Phenoxypropyltrichlorosilane involves several methods . One method involves a reaction with bis(dimethylamino)chlorocarbenium hexachloroplatinate and trichlorosilane at 70 degrees Celsius for 3 hours .Molecular Structure Analysis
The molecular structure of 3-Phenoxypropyltrichlorosilane contains a total of 25 bonds. There are 14 non-H bonds, 6 multiple bonds, 4 rotatable bonds, 6 aromatic bonds, 1 six-membered ring, and 1 aromatic ether .Chemical Reactions Analysis
The high reactivity of 3-Phenoxypropyltrichlorosilane is due to the presence of the trichlorosilyl groups . This high reactivity makes these anions useful as reagents in a number of transformations .Physical And Chemical Properties Analysis
3-Phenoxypropyltrichlorosilane has a boiling point of 40°C at 0.02mm, a density of 1.2574 g/cm3, and a refractive index of 1.519 at 20°C . Its flash point is greater than 110°C .科学的研究の応用
Adhesion Promotion in Dentistry
- Context : In dentistry, adhesion promotion is crucial, and 3-Phenoxypropyltrichlorosilane could be explored as an alternative to conventional silanes for improving hydrolytic stability.
- Application : Used in the attachment of bisphenol-A-diglycidyldimethacrylate resin to titanium, showing potential as a coupling agent with better hydrolytic stability compared to traditional silanes (Matinlinna et al., 2005).
Functionalization of Steel Surfaces
- Context : Organosilane compounds, potentially including 3-Phenoxypropyltrichlorosilane, have been studied extensively for adhesion enhancement of organic coatings on steel.
- Application : The compound's orientation and chemical state after application can significantly impact its effectiveness in enhancing adhesion of coatings to substrates (Harun et al., 2003).
Tissue Engineering Materials
- Context : The use of polyhydroxyalkanoates (PHAs) in tissue engineering is prominent, with potential applications in various medical devices and repair systems.
- Application : 3-Phenoxypropyltrichlorosilane could play a role in developing devices like sutures, repair patches, stents, and more, contributing to the favorable mechanical properties and biocompatibility of PHAs (Chen & Wu, 2005).
Coating Performance Enhancement
- Context : Epoxy coatings' performance, especially in terms of water absorption, is a critical aspect in various applications.
- Application : 3-Phenoxypropyltrichlorosilane derivatives could be used to reduce water absorption in epoxy coatings, enhancing their durability and efficiency (Ji et al., 2006).
Self-Assembled Monolayers
- Context : The formation of monolayers from trichlorosilane derivatives is an area of interest for creating ordered structures with potential electronic or optical applications.
- Application : 3-Phenoxypropyltrichlorosilane could be utilized in creating monolayers that maintain high levels of order and oleophobicity, essential for developing macromolecular structures or artificial lattices (Tillman et al., 1988).
Polymer Nanocomposites
- Context : Themodification and enhancement of polymer nanocomposites is a significant area of research, focusing on improving mechanical, thermal, and morphological properties.
- Application : 3-Phenoxypropyltrichlorosilane derivatives could be employed in enhancing the interaction between organoclay and polypropylene in nanocomposites, potentially applicable in industries like automotive and construction (Raji et al., 2018).
Enzyme Immobilization
- Context : Enzyme immobilization on magnetic nanoparticles offers advantages for biotechnological applications, especially in terms of removal from reaction media.
- Application : Organosilane-modified magnetic nanoparticles, potentially including 3-Phenoxypropyltrichlorosilane, can be used for enzyme immobilization, enhancing activity and stability under various conditions (Ulu et al., 2018).
Polymer Modification for Enhanced Properties
- Context : Improving the properties of phenolic resins, such as electrical insulation performance, is crucial for applications in humid environments.
- Application : 3-Phenoxypropyltrichlorosilane could be used to modify phenolic resins, enhancing properties like volume resistance and bonding strength (Wei & Wang, 2018).
Protein Adsorption Screening
- Context : Screening surfaces for protein adsorption is vital in developing biosensors and biomedical devices.
- Application : Surfaces coated with silanes, possibly including 3-Phenoxypropyltrichlorosilane, can be analyzed for protein adsorption, providing insights into their interactions and potential applications in biosensor development (Sapsford & Ligler, 2004).
Safety And Hazards
特性
IUPAC Name |
trichloro(3-phenoxypropyl)silane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11Cl3OSi/c10-14(11,12)8-4-7-13-9-5-2-1-3-6-9/h1-3,5-6H,4,7-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BGSBEWOQSOBCCU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OCCC[Si](Cl)(Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11Cl3OSi | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20529309 | |
| Record name | Trichloro(3-phenoxypropyl)silane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20529309 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
269.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Phenoxypropyltrichlorosilane | |
CAS RN |
60333-76-8 | |
| Record name | [3-(Trichlorosilyl)propoxy]benzene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=60333-76-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Trichloro(3-phenoxypropyl)silane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20529309 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
In this paper, we describe a new approach for fabrication of high efficient polymeric light-emitting diodes (PLEDs). In the device configuration of ITO/HTL/EBL/EML/BaF2…
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



